(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one
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Overview
Description
Synthesis Analysis
1,8‐Naphthyridine derivatives, including structures similar to the specified compound, demonstrate a variety of biological activities, indicating their importance in therapeutic and medicinal research. The synthesis of these derivatives involves complex reactions that yield compounds with significant pharmacological properties (Alka Madaan, et al., 2015).
Molecular Structure Analysis
The molecular structure of oxadiazole scaffolds, such as the 1,2,5-oxadiazol-3-yl group present in the compound, is significant for its biological activities. These scaffolds are crucial in the development of compounds with potential applications in various fields, including pharmacology and material science (D. Sharma, et al., 2022).
Chemical Reactions and Properties
Oxadiazoles, including the 1,2,5-oxadiazole moiety, are known for their diverse chemical reactions, exhibiting antibacterial, antifungal, and antiprotozoal activities. These properties are attributed to the unique structure of oxadiazole rings, allowing for the synthesis of new potentially active substances (K. Paruch, et al., 2019).
Physical Properties Analysis
The physical properties of 1,8‐naphthyridine derivatives are influenced by their heterocyclic structures. These compounds can be designed to target specific biological activities, benefiting from their versatility in chemical modifications to enhance physical stability and solubility for various applications (A. Wójcicka, 2023).
Chemical Properties Analysis
The chemical properties of compounds containing 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, similar to the core structure of the specified compound, have been extensively studied for their potential as pharmacophores. These compounds exhibit a wide range of biological activities due to their ability to interact with various biological targets through hydrogen bond interactions (Rajnish Kumar, et al., 2023; Rajnish Kumar, et al., 2023).
properties
IUPAC Name |
(4aS,8aR)-1-[2-(cyclohexen-1-yl)ethyl]-6-[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-15-18(23-28-22-15)13-21(27)24-11-10-19-17(14-24)7-8-20(26)25(19)12-9-16-5-3-2-4-6-16/h5,17,19H,2-4,6-14H2,1H3/t17-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYULABIYSWHRC-PKOBYXMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CC(=O)N2CCC3C(C2)CCC(=O)N3CCC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NON=C1CC(=O)N2CC[C@@H]3[C@H](C2)CCC(=O)N3CCC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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